MOR Activation Potency: U-49900 vs. U-47700 and Reference Agonists in [35S]-GTPγS Assay
In a comparative study of eight U-series opioids using the [35S]-GTPγS functional assay, U-49900 demonstrated a μ-opioid receptor (MOR) EC₅₀ of 190 nM, while the lead analog U-47700 showed higher potency with an EC₅₀ of 111 nM [1]. Both compounds were less potent than the reference opioid agonists hydromorphone and fentanyl. This quantifies U-49900 as a moderately potent MOR agonist, distinct from U-47700. The study also identified that the presence of two chlorine substituents in the 3,4-position on the aromatic ring, a feature shared by both U-49900 and U-47700, is a key structural determinant for MOR activation [1].
| Evidence Dimension | μ-opioid receptor (MOR) activation potency |
|---|---|
| Target Compound Data | EC₅₀ = 190 nM |
| Comparator Or Baseline | U-47700 (EC₅₀ = 111 nM); Reference agonists hydromorphone and fentanyl (more potent) |
| Quantified Difference | U-47700 is 1.7-fold more potent than U-49900 at MOR (111 nM vs. 190 nM) |
| Conditions | [35S]-GTPγS functional assay |
Why This Matters
Quantifies the precise potency difference between U-49900 and its primary analog, enabling accurate calibration of in vitro assays and preventing data misinterpretation in pharmacological studies.
- [1] Otte L, Wilde M, Auwärter V, Grafinger KE. Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35S]-GTPγS assay. Drug Test Anal. 2022 Jul;14(7):1187-1199. View Source
